molecular formula C24H29FO2 B2462695 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 79912-98-4

4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B2462695
CAS No.: 79912-98-4
M. Wt: 368.492
InChI Key: OXCUPNWUHRJSMT-WGSAOQKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate” is a chemical compound with the molecular formula C24H29FO2 . It has an average mass of 368.484 Da and a monoisotopic mass of 368.215149 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

Ferroelectric Liquid Crystals

  • A study by Kelly and Buchecker (1988) discusses the synthesis of substituted phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety, which includes compounds similar to 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. They report on liquid-crystal transition temperatures and enthalpies of fusion, emphasizing the compound's role in liquid crystal technologies (Kelly & Buchecker, 1988).

Synthesis and Properties of Fluorinated Esters

  • Gray, Hogg, and Lacey (1981) synthesized various fluorinated phenyl benzoates, including those with structures similar to the compound of interest. Their work provides insights into the thermal stability and nematic efficiency of these compounds, useful for understanding the behavior of this compound in liquid crystal applications (Gray, Hogg, & Lacey, 1981).

Novel Liquid Crystal Compounds

  • Shen Jin-ping (2007) researched the synthesis of 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, a compound with a structure similar to this compound. This research provides foundational knowledge for understanding the performance of such liquid crystal materials (Shen Jin-ping, 2007).

Physical Properties of Nematic Tolans

  • Research by Takatsu et al. (1986) on the physical properties of various nematic liquid crystals, including those structurally related to this compound, contributes valuable data on their mesomorphic behavior (Takatsu et al., 1986).

Fluorinated Benzoates in Liquid Crystals

  • Gray et al. (1989) explored the synthesis and transition temperatures of fluoro-substituted cyanophenyl and cyanobiphenyl benzoates. Their findings on the effect of fluoro-substitution on liquid crystal properties can be extrapolated to understand similar compounds like this compound (Gray et al., 1989).

Computational Studies of Liquid Crystal Molecules

  • Upadhyay et al. (2020) conducted a DFT-based study to examine the impact of an electric field on the polarizability of various nematic liquid crystal molecules, including derivatives of this compound. This research contributes to understanding the electronic properties of these molecules (Upadhyay et al., 2020).

Birefringence Properties

  • Bhowmick, Mukhopadhyay, and Roy (2004) investigated the birefringence properties of mesogenic compounds, including those structurally similar to this compound. This research aids in understanding the optical characteristics of these compounds (Bhowmick, Mukhopadhyay, & Roy, 2004).

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h10-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCUPNWUHRJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.